molecular formula C24H31N3O4S B2442487 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 896286-35-4

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2442487
CAS No.: 896286-35-4
M. Wt: 457.59
InChI Key: LQQUNIQUGXBMTB-UHFFFAOYSA-N
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Description

N1-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a synthetic organic compound with the molecular formula C24H31N3O4S and a molecular weight of 457.6 g/mol . It is supplied with high purity for use in chemical and pharmaceutical research. The compound features a central oxalamide backbone, a (2,5-dimethylphenyl)sulfonyl group, and a 3-phenylpropyl substituent, making it a molecule of interest in medicinal chemistry exploration . Compounds containing the 2,5-dimethylphenyl scaffold and related structures, such as thiazole and oxalamide derivatives, are actively investigated for their potential biological activities. Research in this area has shown that such scaffolds can exhibit promising antimicrobial properties against a range of Gram-positive pathogens, including resistant strains, and pathogenic fungi . This suggests potential research applications in developing novel anti-infective agents. Furthermore, the oxalamide functional group is known to be a valuable building block in organic synthesis and can serve as a ligand in the development of catalytic systems . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at discovering new bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-18-12-13-19(2)22(16-18)32(30,31)27-15-7-11-21(27)17-26-24(29)23(28)25-14-6-10-20-8-4-3-5-9-20/h3-5,8-9,12-13,16,21H,6-7,10-11,14-15,17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQUNIQUGXBMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine derivative, followed by sulfonylation with 2,5-dimethylbenzenesulfonyl chloride. The final step involves the formation of the oxalamide linkage with 3-phenylpropylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace sulfonyl or amide groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and sulfonyl derivatives, such as:

  • N1-((1-((2,4-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
  • N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylbutyl)oxalamide

Uniqueness

The uniqueness of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide lies in its specific structural features, such as the 2,5-dimethylphenylsulfonyl group and the pyrrolidine ring. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide group and a pyrrolidine ring, suggest diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.

Molecular Structure

The molecular formula of this compound is C23H31N3O4SC_{23}H_{31}N_{3}O_{4}S with a molecular weight of approximately 411.52 g/mol. The compound's structure includes:

  • Sulfonamide Group : Enhances binding interactions with biological targets.
  • Pyrrolidine Ring : Contributes to binding affinity and specificity.
  • Oxalamide Moiety : Aids in stability and solubility in biological environments.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC23H31N3O4SC_{23}H_{31}N_{3}O_{4}S
Molecular Weight411.52 g/mol
Functional GroupsSulfonamide, Pyrrolidine, Oxalamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies indicate that the sulfonamide enhances the compound's ability to bind to proteins and enzymes, potentially leading to inhibition or modulation of their activities.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro.
  • Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication mechanisms.
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, contributing to its therapeutic potential.

Table 2: Biological Assays

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntiviralReduced viral replication
Enzyme InhibitionSignificant inhibition of enzyme activity

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related oxalamides found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that modifications in the molecular structure can significantly enhance anticancer efficacy.

Case Study 2: Enzyme Inhibition

Another study focusing on enzyme inhibition reported that sulfonamide-containing compounds could effectively inhibit serine proteases, which are crucial in various physiological processes. The mechanism involves competitive binding to the active site of the enzyme.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Intermediate : The initial step involves synthesizing the pyrrolidine derivative through nucleophilic substitution reactions.
  • Coupling with Sulfonamide : The pyrrolidine is then coupled with a sulfonamide precursor using standard coupling reagents.
  • Oxalamide Formation : Finally, the oxalamide moiety is introduced through acylation reactions.

Table 3: Synthesis Steps

StepReaction TypeKey Reagents
Pyrrolidine SynthesisNucleophilic SubstitutionAlkyl halides
CouplingCoupling ReactionSulfonamide precursors
AcylationAcylation ReactionOxalyl chloride

Q & A

Basic Question

  • NMR Spectroscopy : 1H and 13C NMR resolve substituent environments (e.g., sulfonyl and pyrrolidine protons at δ 2.8-3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and fragments (e.g., cleavage at the oxalamide bond) .
  • X-ray Crystallography : Used sparingly due to crystallinity challenges but provides definitive stereochemical data for key intermediates .

Methodological Insight : 2D NMR (COSY, HSQC) is essential to resolve overlapping signals in the pyrrolidine and sulfonyl regions .

How can reaction conditions be optimized to improve synthesis yield?

Advanced Question

  • Solvent Selection : Dichloromethane or acetonitrile enhances solubility of sulfonyl intermediates, while Et3N neutralizes HCl byproducts .
  • Catalysts : DMAP accelerates amide bond formation (e.g., during oxalamide coupling) .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonation .

Data Contradiction Note : Yields vary between 50-85% depending on substituent steric hindrance. Systematic screening (DoE) is recommended .

What structural features influence its biological activity, and how are structure-activity relationships (SAR) studied?

Advanced Question

  • Critical Groups :
    • The 2,5-dimethylphenyl sulfonyl group enhances lipophilicity and target binding .
    • The oxalamide moiety facilitates hydrogen bonding with enzymes (e.g., epoxide hydrolases) .
  • SAR Strategies :
    • Synthesize analogs with modified pyrrolidine substituents (e.g., fluorobenzyl vs. phenylpropyl) .
    • Test inhibitory activity against targets (e.g., soluble epoxide hydrolase) via enzymatic assays .

Methodological Insight : Molecular docking (AutoDock Vina) predicts binding modes, guiding rational design .

How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Advanced Question

  • Dynamic Effects : Conformational flexibility in the pyrrolidine ring causes signal splitting. Use variable-temperature NMR to probe exchange processes .
  • Computational Validation : Compare experimental 13C shifts with DFT-calculated values (e.g., using Gaussian) .

Example : Discrepancies in methylene proton shifts (δ 3.1 vs. 3.3 ppm) may arise from solvent polarity; verify with DMSO-d6 vs. CDCl3 .

What is the compound’s role in enzyme inhibition studies, and how is potency quantified?

Advanced Question

  • Target Enzymes : Potential inhibition of soluble epoxide hydrolase (sEH) or proteases via oxalamide-mediated H-bonding .
  • Assays :
    • Fluorescent-based assays (e.g., using CMNPC as a substrate for sEH) measure IC50 values .
    • Kinetic studies (Lineweaver-Burk plots) determine competitive vs. non-competitive inhibition .

Data Note : IC50 values for analogs range from 0.5–10 µM, influenced by sulfonyl group electronics .

How are computational modeling approaches applied to study its mechanism?

Advanced Question

  • Docking : Predict binding to enzyme active sites (e.g., sEH’s catalytic triad) using crystal structures (PDB: 4D04) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
  • ADMET Prediction : SwissADME estimates bioavailability and blood-brain barrier penetration .

Methodological Insight : Hybrid QM/MM calculations elucidate reaction mechanisms (e.g., sulfonate hydrolysis) .

What strategies are used to design SAR studies for this compound?

Advanced Question

  • Substituent Variation :
    • Replace 2,5-dimethylphenyl with electron-deficient aryl groups to enhance enzyme affinity .
    • Modify the pyrrolidine ring (e.g., introduce spirocycles) to reduce metabolic degradation .
  • Biological Testing :
    • Parallel synthesis of 10–20 derivatives followed by high-throughput screening .
    • Measure logP (HPLC) and correlate with cellular uptake .

Data Contradiction Note : Bioactivity may decrease with bulkier substituents due to steric clashes, necessitating iterative design .

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